Product packaging for 5-Bromo-2-methylpyridin-3-amine(Cat. No.:CAS No. 914358-73-9)

5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001
CAS No.: 914358-73-9
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Pyridinamines in Synthetic Organic Chemistry

The introduction of a halogen atom onto the pyridinamine framework dramatically enhances its utility in synthetic organic chemistry. Halogenated pyridines are crucial building blocks for creating diverse molecular derivatives needed for drug discovery and agrochemical development. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile anchor for numerous subsequent bond-forming reactions, enabling chemists to systematically modify a molecule's structure and study the resulting changes in its activity, a process known as structure-activity relationship (SAR) studies. nih.govchemrxiv.org

These halogenated intermediates are particularly valuable for their role in cross-coupling reactions, which are powerful methods for constructing complex molecular architectures. nih.govmdpi.com Despite the long history of pyridine (B92270) halogenation, developing methods that are selective and compatible with a wide range of other functional groups remains an active area of research. nih.govchemrxiv.org Traditional methods often require harsh conditions due to the electron-deficient nature of the pyridine ring, making modern, milder techniques highly sought after. nih.govchemrxiv.org

Methodological Frameworks for Investigating Novel Chemical Entities

Strategies for Carbon-Bromine Bond Introduction in Pyridine Scaffolds

The formation of the carbon-bromine bond at the 5-position of the 2-methylpyridine (B31789) ring is a critical step in the synthesis of the target compound. This can be accomplished through various bromination techniques.

Electrophilic Bromination Approaches

Electrophilic bromination is a common method for introducing a bromine atom onto an activated pyridine ring. The reactivity and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the pyridine ring and the brominating agent used. For instance, the bromination of 3-aminopyridine (B143674) with 2,4,4,6-tetrabromocyclohexa-2,5-dienone can lead to a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. rsc.org In a different approach, treating 2-aminopyridine (B139424) with bromine in acetic acid provides 2-amino-5-bromopyridine.

A specific example involves the bromination of 2-amino-5-picoline in acetic acid, which yields 2-amino-3-bromo-5-methylpyridine. In this procedure, bromine is added slowly to a solution of the aminopicoline in acetic acid. After neutralization, the product is isolated and purified.

ReactantReagentSolventProduct
2-amino-5-picolineBromineAcetic Acid2-amino-3-bromo-5-methylpyridine

Bromine Incorporation via Diazotization-Halogenation Sequences

The Sandmeyer reaction and related diazotization-halogenation sequences offer an alternative route for introducing a bromine atom. This method typically involves the conversion of an amino group into a diazonium salt, which is then displaced by a bromide ion, often with the aid of a copper(I) catalyst. While a classic method for converting C(sp²)‒NH₂ to C(sp²)‒Cl bonds, the Sandmeyer reaction can be adapted for bromination. nih.gov However, it often requires harsh acidic conditions and can generate potentially explosive diazonium intermediates. nih.gov

A related process, the Schiemann reaction, involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt and can be used to introduce fluorine. dissertationtopic.netresearchgate.net A variation of these diazotization reactions can be used for bromination. For example, 5-amino-2-methylpyridine (B47470) can be converted to its diazonium salt and subsequently treated with a bromide source to yield 5-bromo-2-methylpyridine. google.com

Functional Group Interconversion Pathways to this compound

Once the pyridine ring is appropriately brominated, the introduction or unmasking of the 3-amino group is the next critical phase.

Reductive Amination of Nitro-Substituted Pyridine Precursors

A widely used and efficient method for synthesizing this compound is the reduction of a nitro-substituted precursor, specifically 5-bromo-2-methyl-3-nitropyridine. chemicalbook.comnih.gov This reduction can be achieved using various reducing agents.

A common procedure involves the use of reduced iron powder and ammonium (B1175870) chloride in a mixture of methanol (B129727) and water. The reaction mixture is heated to reflux, and after completion, the product is isolated by filtration and concentration. This method has been reported to produce this compound in high yield (95%). chemicalbook.com

Another approach involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. orgsyn.org

Starting MaterialReducing AgentSolventProductYield
5-bromo-2-methyl-3-nitropyridineIron powder, Ammonium chlorideMethanol/WaterThis compound95% chemicalbook.com
2-amino-5-bromo-3-nitropyridineReduced iron, Hydrochloric acidEthanol/Water2,3-Diamino-5-bromopyridineNot specified orgsyn.org

Amidation Reactions for Pyridine Amine Synthesis

Amidation reactions represent another pathway to pyridine amines. This can involve the direct amination of a pyridine ring or the coupling of a carboxylic acid derivative with an amine. The Chichibabin reaction, for example, allows for the direct amination of pyridines using sodium amide. youtube.com

More contemporary methods involve catalytic processes. For instance, the Goldberg reaction, a copper-catalyzed cross-coupling, can be used to form C-N bonds. This has been applied to the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides. nih.gov

Amide coupling reactions using agents like 1-propylphosphonic anhydride (B1165640) can be employed to synthesize bispyridine-based ligands, demonstrating the versatility of amidation in pyridine chemistry. nih.gov Borane-pyridine has also been shown to be an efficient catalyst for the direct amidation of carboxylic acids and amines. mdpi.com While not directly applied to the synthesis of the title compound in the provided sources, these methods highlight the potential for forming the amide bond, which could then be hydrolyzed to the desired amine.

A study describes the synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide from this compound and acetic anhydride. mdpi.com This reaction, while starting from the target compound, demonstrates the formation of an amide linkage that could, in a reverse synthetic direction, be a precursor to the amine.

Reactant 1Reactant 2Reagent/CatalystProduct
This compoundAcetic anhydrideH₂SO₄ (catalytic)N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com

Emerging Synthetic Routes for this compound

Research into novel synthetic methods continues to provide more efficient and versatile routes to functionalized pyridines. While specific emerging routes for the direct synthesis of this compound are not extensively detailed in the provided search results, related advancements point to potential future strategies.

For instance, organophosphorus-catalyzed three-component condensation reactions have been developed for the synthesis of 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides. nih.gov Such convergent strategies could potentially be adapted for the synthesis of the target molecule.

Furthermore, photochemical methods are gaining traction for the functionalization of imidazopyridines, a related class of N-heterocycles. mdpi.com These light-induced reactions offer mild conditions and novel reactivity patterns that could inspire new approaches to the synthesis of substituted pyridines.

The development of new catalysts and reaction conditions for C-H activation and cross-coupling reactions also holds promise for more direct and atom-economical syntheses of complex pyridine derivatives in the future.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. fiveable.me These reactions, which earned their pioneers the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules. fiveable.me The general mechanism involves an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. fiveable.melibretexts.org For this compound, the bromine atom at the C-5 position provides a reactive handle for such transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for constructing biaryl structures and other C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.net

The structure of this compound allows for regioselective functionalization at the C-5 position. The bromine atom at this position is susceptible to oxidative addition by a palladium catalyst, initiating the Suzuki-Miyaura coupling cascade. This selectivity enables the precise introduction of various aryl and heteroaryl groups at this specific site on the pyridine ring. For instance, the direct Suzuki cross-coupling of this compound with a range of arylboronic acids has been successfully demonstrated. mdpi.com

To circumvent potential complications arising from the primary amine group, which can sometimes interfere with the catalytic cycle, an amide-directed strategy can be employed. researchgate.net This involves the conversion of the 3-amino group of this compound into an acetamide (B32628), forming N-[5-bromo-2-methylpyridine-3-yl]acetamide. researchgate.netmdpi.com This derivative can then undergo Suzuki-Miyaura coupling.

The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide is typically achieved by reacting this compound with acetic anhydride. mdpi.com This amide has been shown to react efficiently with various arylboronic acids in the presence of a palladium catalyst, yielding the corresponding N-acetylated biaryl compounds. researchgate.netmdpi.com The reaction tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid partner. mdpi.com

Table 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

Reactant 1Reactant 2ReagentsProductYieldMelting Point
This compoundAcetic anhydrideAcetonitrile (B52724), H₂SO₄ (cat.)N-[5-bromo-2-methylpyridine-3-yl]acetamide85%256 °C

Data sourced from a study by Rasool et al. mdpi.com

The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions. Palladium complexes are the most common catalysts, with Pd(PPh₃)₄ and Pd(OAc)₂ being frequently used precursors. libretexts.org The ligands associated with the palladium center play a significant role in the catalyst's stability and reactivity. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org

In the context of this compound and its derivatives, various palladium catalyst systems have proven effective. For the direct coupling of the amine, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate (B84403) (K₃PO₄) has been used to produce 5-aryl-2-methylpyridin-3-amines in good yields. mdpi.com Similar conditions, utilizing Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane (B91453)/water solvent system, have been applied to the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids. mdpi.com

Table 2: Catalyst and Base System for Suzuki-Miyaura Coupling

SubstrateCatalystBaseSolventProduct Type
This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water5-Aryl-2-methylpyridin-3-amine
N-[5-bromo-2-methylpyridine-3-yl]acetamidePd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterN-[5-aryl-2-methylpyridin-3-yl]acetamide

Data compiled from research on Suzuki-Miyaura reactions of this compound derivatives. researchgate.netmdpi.com

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck reactions)

Beyond the Suzuki-Miyaura reaction, the bromine atom in this compound is amenable to other palladium-catalyzed transformations, such as the Heck reaction. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically employs a palladium catalyst and a base. wikipedia.org While specific examples with this compound are less documented in readily available literature, the general principles of the Heck reaction suggest its applicability for introducing alkenyl groups at the C-5 position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, typically between an aryl halide and an amine. wikipedia.org While the primary amino group at the C-3 position of this compound makes it a coupling partner itself, analogous reactions involving the C-5 bromo substituent are conceivable.

In a related context, a novel "aminative Suzuki-Miyaura coupling" has been developed, which combines elements of both Suzuki-Miyaura and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and aryl boronic acids in the presence of an amination reagent. snnu.edu.cn This innovative approach could potentially be adapted for this compound, enabling the synthesis of more complex amine derivatives.

Furthermore, studies on related 3-halo-2-aminopyridines have shown that palladium-catalyzed C,N-cross coupling reactions can be challenging due to the potential for the aminopyridine to act as a chelating ligand, hindering the catalytic cycle. nih.gov However, the use of specific ligands like RuPhos and BrettPhos in combination with a strong base like LiHMDS has enabled successful amination reactions. nih.gov

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions are a cornerstone of modern synthetic organic chemistry, and this compound is a valuable substrate for such transformations. These reactions can be directed at the bromine-bearing carbon or other positions on the pyridine ring, depending on the reaction conditions and the nature of the nucleophile.

The bromine atom at the 5-position of the pyridine ring is the most common site for nucleophilic substitution. This reactivity is harnessed in various cross-coupling reactions, which are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki cross-coupling reaction. In this palladium-catalyzed process, this compound, or its derivatives, reacts with arylboronic acids to form biaryl compounds. For instance, the direct Suzuki coupling of this compound with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate, yields a series of 5-aryl-2-methylpyridin-3-amines. mdpi.com This reaction is typically performed in a solvent mixture of 1,4-dioxane and water at elevated temperatures. mdpi.com The reaction has been shown to be efficient with both electron-donating and electron-withdrawing substituents on the arylboronic acid, leading to moderate to good yields of the desired products. mdpi.com

The reactivity of the bromo group can be modulated by first modifying the amino group. For example, acetylation of the amino group to form N-[5-bromo-2-methylpyridine-3-yl]acetamide can influence the electronic properties of the pyridine ring and, consequently, the outcome of subsequent coupling reactions. mdpi.com This acetamide derivative also undergoes Suzuki coupling reactions under similar conditions to afford a different set of novel pyridine derivatives. mdpi.com

Beyond Suzuki coupling, the bromo substituent is amenable to other nucleophilic substitution reactions, including those with amines, thiols, and alkoxides, further expanding the synthetic utility of this compound.

While the bromo substituent is the primary handle for nucleophilic substitution, the electronic nature of the pyridine ring, influenced by the amino and methyl groups, can direct substitution to other positions under specific conditions. However, direct nucleophilic substitution at other carbon atoms of the pyridine ring of this compound is less common compared to the displacement of the bromine atom. The presence of the electron-donating amino and methyl groups tends to activate the ring towards electrophilic, rather than nucleophilic, attack at other positions.

Derivatization through Amino Group Transformations

The amino group at the 3-position of this compound is a key functional group that allows for a variety of derivatizations, leading to the synthesis of a broad spectrum of compounds with diverse applications.

The primary amino group of this compound readily undergoes acylation reactions. A notable example is its reaction with acetic anhydride in the presence of a catalytic amount of sulfuric acid to produce N-[5-bromo-2-methylpyridine-3-yl]acetamide in high yield. mdpi.com This transformation is significant as it not only modifies the properties of the parent molecule but also serves as an intermediate for further synthetic manipulations, such as the aforementioned Suzuki cross-coupling reactions. mdpi.com The resulting acetamide is a stable, crystalline solid. mdpi.com

The general procedure for the acylation involves stirring a solution of this compound and acetic anhydride in a suitable solvent like acetonitrile at a moderately elevated temperature. mdpi.com The reaction is typically rapid and can be monitored by thin-layer chromatography. mdpi.com

Table 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

Reactant 1 Reactant 2 Catalyst Solvent Product Yield
This compound Acetic anhydride Sulfuric acid Acetonitrile N-[5-bromo-2-methylpyridine-3-yl]acetamide 85% mdpi.com

While acylation is well-documented, sulfonylation of the amino group is also a feasible transformation, which would involve reacting the amine with a sulfonyl chloride in the presence of a base. This would lead to the formation of the corresponding sulfonamide derivative, further expanding the chemical space accessible from this starting material.

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid at low temperatures. google.com The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent transformations.

For example, the diazonium salt can be hydrolyzed to the corresponding phenol, 5-bromo-2-methyl-3-pyridinol. This transformation provides a route to introduce a hydroxyl group onto the pyridine ring, which can be a valuable functional group for further derivatization. The general principle of diazotizing aromatic amines and their subsequent reactions is a well-established method in organic synthesis. google.com In a related synthesis, 5-amino-2-methylpyridine is treated with bromine and sodium nitrite in an aqueous solution to yield 5-bromo-2-picoline, demonstrating the utility of diazotization in the presence of a halogen. google.com

Oxidative and Reductive Transformations

The core structure of this compound can also be modified through oxidative and reductive reactions, although these are less commonly reported than the substitutions and amino group transformations.

One of the key reductive transformations is the reduction of a nitro group to form the amino group of this compound itself. The synthesis of this compound often starts from a nitropyridine precursor, such as 2-methyl-3-nitro-5-bromopyridine. chemicalbook.com This nitro compound can be reduced to the desired amine using various reducing agents, with a common method being the use of iron powder in the presence of an acid or an ammonium salt in a solvent mixture like methanol and water. chemicalbook.com This reaction proceeds with high yield. chemicalbook.com

Table 2: Reduction of 2-methyl-3-nitro-5-bromopyridine

Reactant Reducing Agent Catalyst/Additive Solvent Product Yield
2-methyl-3-nitro-5-bromopyridine Iron powder Ammonium chloride Methanol/Water This compound 95% chemicalbook.com

Oxidative transformations could potentially target the methyl group or the pyridine ring itself, leading to the formation of carboxylic acids or N-oxides, respectively. For instance, the oxidation of the amino group in a related compound, 2-amino-5-bromo-3-methylpyridine, can lead to the formation of the corresponding 1-oxide. sigmaaldrich.com

Oxidation of the Pyridine Nitrogen

The oxidation of the nitrogen atom in the pyridine ring of this compound yields the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The presence of the electron-donating amino group at the 3-position and the methyl group at the 2-position increases the electron density of the aromatic system, making the pyridine nitrogen more nucleophilic and thus more susceptible to oxidation compared to unsubstituted pyridine.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. A well-documented procedure for a closely related substrate, 5-bromo-2-methylpyridine, involves its reaction with hydrogen peroxide in glacial acetic acid. nih.govresearchgate.net This method can be adapted for this compound to synthesize this compound N-oxide. The amino group may require protection, for example, by acetylation to form an amide, to prevent side reactions, though the N-oxidation of aminopyridines can sometimes proceed directly. mdpi.com

Table 1: Representative Reaction Conditions for N-Oxidation of a Substituted Pyridine

Starting Material Reagents Solvent Temperature Product Reference

The resulting N-oxide is a valuable intermediate. The oxygen atom can activate the pyridine ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen, and it can also be removed via deoxygenation if necessary.

Selective Reduction Strategies

The reduction of the pyridine ring in this compound to the corresponding piperidine (B6355638) derivative presents a significant synthetic challenge due to the need for chemoselectivity. The goal is to saturate the aromatic ring while preserving the bromo and amino functional groups, as both are susceptible to reduction or elimination under harsh conditions.

Catalytic Hydrogenation: This is the most direct method for pyridine reduction, typically employing heterogeneous catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under a hydrogen atmosphere. liv.ac.uk However, these methods often require high pressures and temperatures, which can lead to undesirable side reactions. A primary concern is hydrodebromination, the reductive cleavage of the carbon-bromine bond. The choice of catalyst and reaction conditions is critical to minimize this side reaction. tcichemicals.com For instance, rhodium-based catalysts have shown efficacy in the hydrogenation of functionalized pyridines under milder conditions. liv.ac.uk

Transfer Hydrogenation: Transfer hydrogenation offers a milder alternative to high-pressure catalytic hydrogenation. This technique uses a hydrogen donor molecule in the presence of a transition metal catalyst. A notable example is the use of a rhodium complex, such as [Cp*RhCl₂]₂, with a formic acid/triethylamine (HCOOH-Et₃N) mixture as the hydrogen source. liv.ac.uk This system has been effective for the chemoselective reduction of pyridinium (B92312) salts to either tetrahydropyridines or piperidines under mild conditions (e.g., 40°C). liv.ac.uk To apply this method to this compound, the substrate would first be quaternized, for example, by reaction with an alkyl halide, to form a pyridinium salt, which is more readily reduced.

The challenge lies in selecting a reduction protocol that is potent enough to saturate the stable aromatic ring but selective enough to leave the C-Br and N-H bonds intact. The development of such selective strategies is crucial for the synthesis of complex piperidine structures from readily available pyridine precursors.

Table 2: Comparison of Potential Reduction Strategies

Method Catalyst/Reagents Typical Conditions Potential Advantages Potential Challenges
Catalytic Hydrogenation PtO₂, Rh/C, Pd/C, H₂ High pressure, elevated temperature Direct route to piperidines Lack of selectivity, risk of hydrodebromination and other side reactions. liv.ac.uk

Computational and Theoretical Investigations of 5 Bromo 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Studies on derivatives of 5-Bromo-2-methylpyridin-3-amine have utilized the B3LYP functional with the 6-31G(d,p) basis set, employing software suites like GAUSSIAN 09, to perform these calculations. mdpi.com This level of theory is well-suited for optimizing molecular geometries and calculating a variety of electronic properties. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For pyridine (B92270) derivatives synthesized from this compound, FMO analysis has been used to describe potential reaction pathways. mdpi.com While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, they can be calculated using DFT methods to predict its charge transfer characteristics and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. mdpi.com MEP maps illustrate the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas, which are susceptible to electrophilic attack, while blue indicates electron-deficient areas, prone to nucleophilic attack. researchgate.net Green or yellow areas represent regions of neutral potential. mdpi.com

In studies of related pyridine derivatives, MEP analysis performed at the B3LYP/6-31G(d,p) level of theory revealed that the most electron-rich site (red) is located on the pyridine ring's nitrogen atom. mdpi.com Conversely, the amino group is identified as an electron-deficient site (blue). mdpi.com For this compound, an MEP map would be expected to show a negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the lone pairs of the bromine atom, making these sites favorable for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential (electron-deficient), indicating their susceptibility to nucleophilic attack.

Global and local reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net These indices, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals. researchgate.net Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Calculations on related bromo-pyridine compounds have utilized these indices to predict their biological activity and reactive behavior. researchgate.netresearchgate.net For instance, a low softness value and a high electrophilicity index can be correlated with biological activity. researchgate.net While specific values for this compound are not published, the theoretical framework allows for their calculation to provide a detailed understanding of its chemical behavior.

Table 1: Global Reactivity Descriptors and Their Significance

Descriptor Symbol Significance
Chemical Hardness η Measures resistance to change in electron distribution.
Chemical Softness S The reciprocal of hardness, indicating reactivity.
Electronegativity χ The power of an atom to attract electrons to itself.
Chemical Potential μ The escaping tendency of electrons from an equilibrium system.

This table explains the significance of various reactivity indices that can be calculated using DFT to understand the chemical behavior of this compound.

Table 2: Calculated Dipole Moments for Selected Derivatives of this compound

Compound Dipole Moment (Debye)
N-[5-(p-tolyl)-2-methylpyridin-3-yl]acetamide 4.31
N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide 5.37
N-[5-(4-iodophenyl)-2-methylpyridin-3-yl]acetamide 4.02
N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide 4.01
N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide 3.98

Data sourced from a study on derivatives of this compound, calculated at the B3LYP/6-31G(d,p) level of theory. mdpi.com

Spectroscopic Property Predictions

Computational methods are also employed to predict spectroscopic properties, which can aid in the identification and structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. While DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data, specific predicted NMR data for this compound were not found in the surveyed literature. However, experimental ¹H-NMR and ¹³C-NMR data have been reported for various derivatives. For instance, the acetylated intermediate, N-[5-bromo-2-methylpyridin-3-yl]acetamide, shows characteristic proton signals at δ 7.8 and 7.38 for the pyridine ring, and at δ 2.6 and 2.45 for the methyl groups. mdpi.com Its ¹³C-NMR spectrum displays signals at δ 16.5, 24.1, 112.3, 127.9, 147.2, 150.0, and 169.1. mdpi.com These experimental values for a closely related compound provide a basis for what might be expected for this compound.

Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound under electron impact ionization in a mass spectrometer can be predicted by analyzing its structural features: a brominated pyridine ring with methyl and amine substituents. The molecular ion peak would correspond to the molecule's mass, which contains two nitrogen atoms and a bromine atom, with its characteristic isotopic pattern (M+ and M+2 peaks for the 79Br and 81Br isotopes being in a nearly 1:1 ratio). miamioh.edu

The fragmentation process for aromatic amines is initiated by the loss of an electron from the nitrogen atom, which is a site of high electron density. Common fragmentation pathways for related structures include:

α-Cleavage: For aliphatic amines, cleavage of the bond alpha to the nitrogen is common. libretexts.org In this aromatic amine, this is less direct, but fragmentation can be initiated at the substituents.

Loss of Small Molecules: Aromatic rings are stable, making the loss of substituents a primary fragmentation route. libretexts.org For this compound, this can include the loss of a hydrogen radical (H•), a methyl radical (•CH₃), or the amino group (•NH₂).

Halogen Loss: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). miamioh.edu

Ring Fission: Following initial fragmentation, the pyridine ring itself can break apart, often through the elimination of stable neutral molecules like hydrogen cyanide (HCN). rsc.org

A plausible fragmentation pattern is detailed in the table below, starting from the molecular ion (M⁺).

Fragment Ion m/z (for 79Br) Plausible Origin
[C₆H₇BrN₂]⁺186Molecular Ion (M⁺)
[C₆H₆BrN₂]⁺185Loss of H• from the amine group
[C₅H₇N₂]⁺107Loss of Br• radical
[C₅H₄BrN]⁺171Loss of •CH₃ radical
[C₄H₄N]⁺66Loss of Br• and HCN

This interactive table outlines the expected primary fragmentation ions based on general mass spectrometry principles for amines and halogenated aromatic compounds. miamioh.edulibretexts.orglibretexts.org

Mechanistic Elucidation of Reactions Utilizing this compound

Computational chemistry provides powerful tools to understand the intricate mechanisms of chemical reactions. For this compound, these methods are particularly useful for studying its participation in complex, catalyzed reactions like cross-couplings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgnih.gov this compound is an excellent substrate for these transformations. nih.govmdpi.com The catalytic cycles for these reactions generally involve three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction of this compound with various arylboronic acids, a Pd(0) catalyst is typically used. nih.govmdpi.com

Transmetalation: The resulting arylpalladium(II) complex then undergoes transmetalation with the boronic acid (in the form of a boronate complex, activated by a base like K₃PO₄).

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle. wikipedia.orglibretexts.org

Oxidative Addition: The aryl bromide (this compound) adds to the Pd(0) center. nih.gov

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: This complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. organic-chemistry.org

Catalytic Step Description Computational Insight
Oxidative AdditionPd(0) inserts into the Carbon-Bromine bond.This step involves a Pd(II) transition state and is often rate-limiting. The C-Br bond is weaker and more reactive than C-Cl. illinois.edu
Transmetalation (Suzuki)The organic group is transferred from boron to palladium.DFT can model the structure of the boronate complex and the subsequent transfer to the Pd center.
Reductive EliminationThe two organic groups on palladium couple and leave the metal.This is the product-forming step, regenerating the Pd(0) catalyst for the next cycle. nih.gov

This interactive table summarizes the key stages in palladium-catalyzed cross-coupling reactions involving this compound. nih.govillinois.edumdpi.com

Computational models, particularly those based on DFT, are crucial for predicting and explaining the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.netrsc.org For a substituted pyridine like this compound, the existing substituents (bromo, methyl, and amino groups) direct the position of any new functional group.

The electronic properties of the molecule, such as the distribution of electron density, govern its reactivity. Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps are key computational tools used for this purpose. nih.govnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most likely to be donated, making it susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most likely to accept an electron, pointing to sites for nucleophilic attack. DFT studies on derivatives of this compound show that the HOMO and LUMO densities are distributed across the pyridine and coupled aryl rings, indicating regions of high reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles). For derivatives of this compound, the MEP shows negative potential localized on the nitrogen atom of the pyridine ring and parts of the aromatic system, highlighting them as likely sites for electrophilic interaction. nih.govnih.gov

These computational analyses can explain, for example, why an electrophile would preferentially add to a specific carbon atom on the pyridine ring. The combination of the activating, ortho-para directing amino group and the deactivating, meta-directing bromo group creates a complex reactivity pattern that can be deconvoluted using these theoretical models. rsc.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) and the non-covalent interactions of this compound dictate its physical properties and how it packs in a crystal lattice.

Computational methods can predict the most stable conformation of the molecule. For this compound, the pyridine ring is expected to be essentially planar. researchgate.net The primary conformational flexibility would involve the orientation of the amino group (-NH₂) relative to the ring. Studies on analogous N'-(2-pyridyl)formamidines show a preference for conformations where the lone pair of the exocyclic nitrogen is anti to the lone pair of the pyridine ring nitrogen. rsc.org

In the solid state, intermolecular interactions play a critical role. Crystal structure analysis of closely related compounds, such as 2-Chloro-4-methylpyridin-3-amine, reveals key interactions that are likely present for the bromo analog as well. researchgate.net

Hydrogen Bonding: The amino group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of strong intermolecular N-H···N hydrogen bonds, which can link molecules into chains or more complex networks in the crystal structure. researchgate.netresearchgate.netnih.gov

Intramolecular Interactions: An intramolecular hydrogen bond-like contact between one of the hydrogen atoms of the amino group and the adjacent bromine atom (N-H···Br) is also possible. This would influence the preferred orientation of the amino group and contribute to the planarity of the molecule. researchgate.net

π-π Stacking: The electron-rich pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net

Interaction Type Description Structural Implication
Intermolecular N-H···NHydrogen atom from the -NH₂ group of one molecule interacts with the pyridine nitrogen of another.Links molecules into chains or networks, stabilizing the crystal lattice. researchgate.netnih.gov
Intramolecular N-H···BrHydrogen atom from the -NH₂ group interacts with the adjacent bromine atom on the same molecule.Constrains the conformation of the amino group and enhances planarity. researchgate.net
π-π StackingParallel stacking of the aromatic pyridine rings of adjacent molecules.Contributes to the overall stability of the solid-state structure. researchgate.net

This interactive table summarizes the key non-covalent interactions predicted for this compound based on computational analysis and data from analogous structures.

Advanced Applications and Functional Exploration of 5 Bromo 2 Methylpyridin 3 Amine and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-2-methylpyridin-3-amine serves as a crucial starting material and structural motif in the synthesis of a wide array of biologically active molecules. mdpi.com Its unique arrangement of a bromine atom, a methyl group, and an amine group on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable building block for creating new therapeutic agents. mdpi.comchemimpex.com The exploration of its derivatives has led to the discovery of compounds with potential applications in treating a range of conditions, from bacterial infections to cancer.

Scaffold for Novel Pyridine-Based Therapeutic Agents

The pyridine ring is a common feature in many pharmaceuticals, and this compound provides a robust and adaptable scaffold for the creation of new pyridine-based drugs. mdpi.comgoogle.com Its structure allows for targeted modifications to enhance biological activity and selectivity. mdpi.com

Researchers have investigated derivatives of this compound for their potential as anti-thrombolytic agents, which are crucial in treating conditions caused by blood clots. In one study, a series of novel pyridine derivatives were synthesized from this compound via a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com The anti-thrombolytic activity of these new compounds was then evaluated. Notably, one of the synthesized derivatives, compound 4b , demonstrated the highest percentage of clot lysis in human blood among all the tested compounds. mdpi.com

Interactive Data Table: Anti-Thrombolytic Activity of Pyridine Derivatives

Compound % Lysis
4b 41.32

Note: The table highlights the most potent compound from the study.

Bacterial biofilms pose a significant challenge in healthcare due to their increased resistance to antibiotics. Scientists have explored the potential of this compound derivatives to inhibit biofilm formation. In the same study that investigated anti-thrombolytic activity, the synthesized pyridine derivatives were also tested for their ability to inhibit the biofilm of Escherichia coli. mdpi.com Several of the compounds exhibited moderate to good biofilm inhibition. The most potent among them, compound 4f , showed a significant inhibition value of 91.95%. mdpi.com This suggests that the this compound scaffold can be tailored to create effective anti-biofilm agents. mdpi.comnih.gov

Interactive Data Table: Biofilm Inhibition by Pyridine Derivatives against E. coli

Compound % Inhibition
4f 91.95
2g ~87.36
2h ~87.09
2f ~86.48
2d ~84.30
2e ~83.90
2b ~83.62
2c ~82.97

| 4h | Lowest inhibition |

The derivatives of this compound have shown promise as antibacterial and antimicrobial agents. mdpi.comchemimpex.com The study on pyridine derivatives demonstrated that most of the synthesized compounds exhibited moderate to good activity against E. coli. mdpi.com The structural modifications made to the parent compound, this compound, directly influenced the level of antibacterial activity observed. mdpi.com This highlights the potential of using this scaffold to develop new antibiotics to combat bacterial infections.

The versatility of the this compound scaffold has also been leveraged in the field of anti-cancer research. While direct studies on this compound itself are limited in this area, the broader class of pyridine-containing compounds has well-established anti-tumor activities. mdpi.com For instance, research on other bromo-substituted pyridine derivatives has shown significant potential. A study on 5-bromo-7-azaindolin-2-one derivatives, which share a similar bromo-substituted heterocyclic core, revealed potent antitumor activity. nih.gov One compound from this series, 23p , was found to be more potent than the existing cancer drug Sunitinib against several cancer cell lines. nih.gov This suggests that the bromo-pyridine motif, as present in this compound, is a valuable component for designing new anti-cancer agents.

Interactive Data Table: In Vitro Antitumor Activity of Compound 23p vs. Sunitinib (IC50: μM)

Cell Line Compound 23p Sunitinib
HepG2 2.357 31.594
A549 3.012 49.036

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

The biological activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives designed as ALK2 inhibitors, the substitution pattern on the aryl rings significantly influenced their inhibitory activity. acs.org Although this study did not use this compound directly, it employed a structurally related starting material, 2-amino-5-bromo-3-iodopyridine, highlighting the importance of the substitution at the 3 and 5 positions of the pyridine ring for kinase inhibition. acs.org

In another example, the SAR of quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) revealed that substitutions on the quinazoline (B50416) core, which is structurally related to the pyridine scaffold, dramatically affect inhibitory activity. mdpi.com The introduction of different functional groups at various positions allows for the fine-tuning of interactions with the target protein. For thioalkyl derivatives of pyridine with psychotropic properties, SAR analysis indicated that specific substitutions are critical for their anticonvulsant and anxiolytic effects. nih.gov

Compound ClassKey SAR FindingsTargetReference
3,5-Diaryl-2-aminopyridinesSubstitution pattern on aryl rings dictates inhibitory activity.ALK2 Kinase acs.org
Quinazoline DerivativesSubstitutions on the core structure are crucial for activity.EGFR Kinase mdpi.com
Thioalkyl PyridinesSpecific substitutions are critical for psychotropic effects.CNS Receptors nih.gov

Pyridine Scaffold Engineering for Enhanced Bioactivity

The amino group of this compound can be transformed into an amide, which can alter the molecule's electronic properties and hydrogen bonding capabilities. mdpi.com The bromine atom is a key functional handle for introducing a wide array of substituents via cross-coupling reactions, allowing for the exploration of a vast chemical space. mdpi.com This versatility enables the synthesis of libraries of compounds for screening against various biological targets, including protein kinases, which are often implicated in diseases such as cancer. nih.govnih.gov The development of potent and selective kinase inhibitors frequently relies on the strategic functionalization of heterocyclic scaffolds like pyridine. acs.orgmdpi.comnih.govnih.gov

Contributions to Organic Synthesis and Catalysis

Beyond its medicinal applications, this compound is a valuable tool for organic chemists, serving as a versatile building block and a precursor for specialized ligands.

Advanced Building Block in Complex Molecule Synthesis

This compound is a readily available and versatile intermediate in organic synthesis. innospk.comsigmaaldrich.com Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In one study, this compound was successfully coupled with a variety of arylboronic acids to generate a series of novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com

The reactivity of the bromine atom at the 5-position allows for the regioselective introduction of aryl groups, which is a common strategy for constructing complex molecular architectures. The amino group at the 3-position can also be utilized for further functionalization, for example, through acylation to form an amide. This amide derivative can then undergo subsequent Suzuki coupling reactions, demonstrating the compound's utility in multi-step synthetic sequences. mdpi.com The synthesis of this compound itself is typically achieved through the reduction of the corresponding nitro compound, 5-bromo-2-methyl-3-nitropyridine. chemicalbook.com

Reaction TypeReactantsProduct ClassReference
Suzuki-Miyaura CouplingThis compound, Arylboronic acids5-Aryl-2-methylpyridin-3-amines mdpi.com
AcetylationThis compound, Acetic anhydride (B1165640)N-(5-bromo-2-methylpyridin-3-yl)acetamide mdpi.com

Precursor for Ligands in Transition Metal Catalysis

The pyridine nitrogen and the adjacent amino group in this compound make it an attractive precursor for the synthesis of chelating ligands for transition metal catalysis. Aminopyridinato ligands, derived from the deprotonation of aminopyridines, are known to form stable complexes with early transition metals and have been used in homogeneous catalysis, including olefin polymerization. vot.pl

The structure of this compound allows for the potential formation of bidentate ligands that can coordinate to a metal center through both the pyridine and amino nitrogens. Such ligands are crucial in a wide range of catalytic transformations. While the direct synthesis of ligands from this compound is not extensively detailed in the searched literature, the principles of ligand design suggest its high potential in this area. For instance, bidentate ligands have been designed to target specific biological macromolecules, demonstrating the versatility of such structures. nih.gov Furthermore, scorpiand-like ligands, which are multidentate, have been synthesized from substituted pyridines and have shown interesting coordination chemistry with various transition metals. mdpi.com The formation of copper(II) halide complexes with 5-bromo-2-aminopyridine further illustrates the ability of such substituted pyridines to act as ligands. tandfonline.com The development of new ligands is critical for advancing the field of catalysis, and this compound represents a promising starting point for the creation of novel ligand architectures.

Role in Asymmetric Synthesis

The structural framework of this compound is of significant interest in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. While direct applications are still emerging, the molecule's inherent features make it a promising candidate for developing novel chiral ligands and catalysts.

The nitrogen atom of the pyridine ring and the exocyclic amino group can act as bidentate (two-toothed) coordination sites for metal centers. This chelation is a fundamental principle in the design of many transition-metal catalysts used in asymmetric reactions. By synthesizing chiral derivatives of this compound, it is possible to create a stereochemically-defined environment around a metal catalyst. For instance, chiral diamines based on related aminopyridine backbones have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in producing precursors for biologically active alkaloids. mdpi.com

Furthermore, the bromine atom at the 5-position serves as a crucial synthetic handle. It allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce axial chirality or other chiral moieties. mdpi.comsmolecule.com This functionalization is essential for fine-tuning the steric and electronic properties of the resulting ligands, which in turn influences the enantioselectivity of the catalytic process. The methyl group at the 2-position can also impart steric hindrance, which may be leveraged to enhance stereochemical control in certain reactions.

Material Science Applications

The reactivity and electronic properties of this compound and its derivatives make them valuable components in the design of new functional materials.

Derivatives of this compound have been identified as potential candidates for use as chiral dopants in liquid crystals. Chiral dopants are additives that can induce a helical twisting power in a nematic liquid crystal phase, leading to the formation of a cholesteric phase, which is essential for certain display technologies. The effectiveness of a chiral dopant is often related to its molecular structure and dipole moment.

In one study, a series of novel biphenyl (B1667301) pyridine derivatives were synthesized from this compound via a Suzuki cross-coupling reaction. mdpi.com The potential of these new compounds to act as chiral dopants was evaluated through computational methods. By calculating the dipole moments of the synthesized molecules, researchers could predict their potential efficacy. Compounds with larger dipole moments are often effective in this role. mdpi.com The study highlights how the foundational structure of this compound can be systematically modified to create molecules with tailored electronic properties suitable for advanced optical materials. mdpi.com

Biochemical Reagent Applications

Role in Probe Development

The strategic importance of this compound in advanced chemical synthesis is particularly evident in its role as a foundational scaffold for the development of novel molecular probes. Its unique structural and reactive properties, especially the presence of a bromine atom, make it an ideal starting material for creating a diverse library of pyridine derivatives through cross-coupling reactions. These derivatives, possessing a range of electronic and steric characteristics, are promising candidates for various probe applications, including those in biological and materials science.

The utility of this compound in this context is exemplified by the palladium-catalyzed Suzuki cross-coupling reaction. This powerful synthetic method allows for the straightforward introduction of various aryl groups at the 5-position of the pyridine ring. Researchers have successfully synthesized a series of novel 5-aryl-2-methylpyridin-3-amine derivatives by coupling this compound with a variety of arylboronic acids. mdpi.com This approach is significant because it enables the systematic modification of the molecule's properties by simply changing the arylboronic acid coupling partner.

To enhance the efficiency and scope of these reactions, the amine functionality of this compound can be protected, for instance, by converting it to an acetamide (B32628). This intermediate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, also undergoes Suzuki cross-coupling reactions to yield a different set of derivatives. mdpi.com The subsequent deprotection of the acetamide group can then provide access to a wider array of functionalized pyridines.

The research in this area has led to the successful synthesis and characterization of numerous novel pyridine derivatives. The systematic variation of the substituents on the aryl ring introduced via the Suzuki coupling allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This is a critical aspect in the design of fluorescent probes, where properties like quantum yield, Stokes shift, and sensitivity to the local environment are paramount.

While the primary reported applications of these specific derivatives have been in the investigation of their biological activities, such as anti-thrombolytic and biofilm inhibition properties, the synthetic methodology and the resulting library of compounds are directly applicable to the field of probe development. mdpi.com The core structure of 5-aryl-2-methylpyridin-3-amine provides a versatile platform that can be further modified to incorporate specific recognition elements for detecting various analytes or to enhance its fluorescent properties for bioimaging applications.

The table below details some of the pyridine derivatives synthesized from this compound, showcasing the structural diversity that can be achieved and which forms the basis for developing new molecular probes.

Compound NameStructure
This compound
N-[5-bromo-2-methylpyridine-3-yl]acetamide
5-Aryl-2-methylpyridin-3-amine
Arylboronic acids
N-[5-Aryl-2-methylpyridin-3-yl]acetamide

Future Directions and Interdisciplinary Research Opportunities

Paving the Way with Greener Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While traditional methods for the synthesis of 5-Bromo-2-methylpyridin-3-amine often rely on multi-step processes with potentially hazardous reagents, future research is poised to focus on greener alternatives. One common route involves the reduction of a nitro precursor, 5-Bromo-2-methyl-3-nitropyridine, often using iron powder in an acidic medium. chemicalbook.comchemicalbook.com While effective, this method generates significant iron salt waste.

Future endeavors will likely explore catalytic hydrogenation using heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. Furthermore, the principles of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, offer a promising avenue for the efficient and atom-economical synthesis of this compound and its derivatives. rsc.orgnih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will also be crucial in reducing the environmental footprint of its synthesis. rsc.org

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches

FeatureTraditional Synthesis (e.g., Iron Reduction)Potential Greener Synthetic Routes
Reagents Stoichiometric iron powder, acidsCatalytic amounts of reusable catalysts (e.g., Pd/C, Raney Ni)
Solvents Often organic solvents like acetic acid or methanol (B129727)/water mixturesWater, supercritical CO2, or solvent-free conditions
Byproducts Large quantities of iron saltsMinimal byproducts, often just water
Efficiency Can have high yields but poor atom economyPotentially higher atom economy and process efficiency
Environmental Impact Higher waste generation and potential for hazardous material useReduced waste, use of more benign substances

Accelerating Discovery through High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large libraries of compounds for biological activity or desired material properties. thermofisher.comnih.govnih.govthermofisher.com The this compound scaffold is an ideal candidate for the generation of diverse chemical libraries for HTS campaigns. Its reactive amine and bromo groups allow for a wide range of chemical modifications, enabling the creation of numerous derivatives.

A 2017 study demonstrated the utility of this compound in synthesizing a series of novel pyridine (B92270) derivatives via palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com These derivatives were then screened for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showcasing the potential for discovering new bioactive molecules from this starting material. mdpi.com

Future research will likely involve the use of combinatorial chemistry techniques to generate even larger and more diverse libraries of this compound derivatives. These libraries can then be subjected to HTS against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify lead compounds for drug discovery programs in areas such as oncology, infectious diseases, and neurodegenerative disorders. rsc.orgresearchgate.net

Table 2: Exemplary Derivatives of this compound and their Screened Activities

DerivativeScreening AssayResultReference
5-(4-Chlorophenyl)-2-methylpyridin-3-amineAnti-thrombolytic activityModerate activity mdpi.com
N-[5-(p-tolyl)-2-methylpyridin-3-yl]acetamideBiofilm inhibition (E. coli)Potent inhibition mdpi.com
5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amineHaemolytic activityLow haemolytic activity mdpi.com

Unveiling Reaction Pathways with Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing novel transformations. The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allows for real-time monitoring of chemical reactions as they occur. researchgate.netacs.orgresearchgate.net

For the synthesis of pyridine derivatives, in situ spectroscopy can provide valuable insights into the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. For instance, a study on the synthesis of pyridine bases from acrolein and ammonia (B1221849) utilized in situ infrared spectroscopy to identify key intermediates like propylene (B89431) imine. researchgate.net Similarly, the electrochemical synthesis of polysubstituted pyridines was investigated using in situ spectroscopy to support the proposed reaction mechanism involving a distonic radical cation intermediate. acs.orgscitechdaily.com

Future research could apply these advanced spectroscopic techniques to study the synthesis of this compound and its subsequent derivatization reactions. This would enable a more rational approach to reaction optimization, leading to higher yields, improved selectivity, and a better understanding of the underlying chemical processes.

Revolutionizing Design with Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, particularly in the area of compound design and property prediction. nih.govarxiv.org These computational tools can analyze vast datasets of chemical structures and their associated properties to identify complex relationships and build predictive models. kneopen.comresearchgate.netresearchgate.net

For pyridine derivatives, AI and ML algorithms are already being used to predict their biological activities, pharmacokinetic properties, and even their potential as corrosion inhibitors. kneopen.comresearchgate.netnih.gov A 2023 study, for instance, employed AI to design and integrate pyridine derivatives with US FDA-approved drug cores to develop new antidiabetic and anticancer agents. nih.gov

In the context of this compound, AI and ML could be employed to:

Virtually screen large libraries of its derivatives to prioritize compounds for synthesis and experimental testing.

Predict the physicochemical properties and biological activities of novel, unsynthesized derivatives.

Guide the design of new derivatives with optimized properties for specific applications.

This in silico approach can significantly accelerate the discovery and development process, reducing the time and cost associated with traditional trial-and-error methods.

Exploring Novel Frontiers in Emerging Technologies

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a range of emerging technologies beyond traditional pharmaceutical applications.

One exciting area is the development of novel fluorescent probes . Aminopyridines, in general, can exhibit interesting fluorescent properties. mdpi.comnih.gov By strategically modifying the this compound scaffold, it may be possible to create new fluorescent molecules with tailored emission wavelengths and sensitivities for use in bio-imaging and sensing applications. A 2016 study highlighted the potential of unsubstituted pyridin-2-amine as a scaffold for fluorescent probes due to its high quantum yield and small size. mdpi.com

Furthermore, the ability of pyridine derivatives to coordinate with metal ions opens up possibilities in the field of functional materials . This could include the development of new catalysts, sensors, or materials with interesting optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs). The versatility of the this compound core, allowing for diverse functionalization, makes it an attractive building block for the construction of such advanced materials. innospk.commdpi.com

Q & A

Q. Table 1: Key Spectral Data

TechniqueKey SignalsReference
1H NMR (DMSO-d6)δ 2.4 (s, 3H, CH3), δ 6.9 (d, 1H, Ar)
13C NMRδ 21.5 (CH3), 115–150 (Ar carbons)
MS (ESI+)m/z 201 [M+H]+

Advanced: How can regioselectivity challenges during bromination of 2-amino-3-methylpyridine be addressed?

Answer:
Regioselectivity in bromination depends on:

  • Directing groups : The amino group at position 3 directs electrophilic substitution to position 5 due to resonance stabilization .
  • Reagent choice : NBS over Br2 minimizes over-bromination.
  • Temperature control : Lower temperatures (≤60°C) reduce side reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. Table 2: Optimization Parameters

VariableOptimal ConditionImpact on Yield
ReagentNBS in DMF85–90%
Temperature50°CMinimizes byproducts
Reaction time12–16 hoursCompletes substitution

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

Answer:
The methyl group at position 2 introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies to mitigate this:

  • Catalyst optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. Table 3: Catalytic Efficiency Comparison

CatalystYield (%)Reaction Time
Pd(OAc)2/PPh34524 h
PdCl2(dtbpf)726 h
Pd(PPh3)4/SPhos8830 min (MW)

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides:

  • Bond lengths/angles : Confirms bromine substitution at position 5.
  • Packing motifs : Reveals intermolecular hydrogen bonds (N–H⋯N) stabilizing the lattice .
  • Twinned crystals : SHELXD/SHELXE can phase high-resolution data for accurate refinement .

Q. Table 4: Crystallographic Parameters

ParameterValue
Space groupP21/c
Unit cell (Å)a=8.2, b=10.5, c=12.1
R-factor<0.05

Basic: What are common intermediates derived from this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Antimicrobial agents : Via Ullmann coupling to introduce aryl groups .
  • Kinase inhibitors : Through Buchwald-Hartwig amination .
  • Fluorescent probes : By Sonogashira coupling with alkynes .

Advanced: How to troubleshoot contradictory NMR data for this compound in different solvents?

Answer:
Solvent-induced shifts arise from hydrogen bonding in DMSO-d6 vs. CDCl3. For consistency:

  • Reference internal standards : Use TMS in CDCl3.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylpyridin-3-amine

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